5,7-Dihydroxyindoline-2,3-dione
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Overview
Description
5,7-Dihydroxyindoline-2,3-dione is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and have significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxyindoline-2,3-dione typically involves the oxidation of indole derivatives. One common method is the oxidative polymerization of 5,6-dihydroxyindole, which can be achieved using oxidizing agents such as potassium ferricyanide or hydrogen peroxide under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxyindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Quinones, oxidized indole derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
5,7-Dihydroxyindoline-2,3-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various indole derivatives and polymers.
Biology: Studied for its role in melanin biosynthesis and its potential as a pigment.
Medicine: Investigated for its antioxidant and anti-inflammatory properties, as well as its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and coatings
Mechanism of Action
The mechanism of action of 5,7-Dihydroxyindoline-2,3-dione involves its ability to undergo oxidative polymerization, forming melanin-like pigments. These pigments can protect cells from oxidative stress and UV radiation. The compound interacts with various molecular targets, including enzymes involved in melanin biosynthesis, and can modulate signaling pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole: A precursor in melanin biosynthesis, similar in structure and function.
5,6-Dihydroxyindole-2-carboxylic acid: Another melanin precursor with similar properties.
Indole-5,6-dione: An oxidized derivative of indole with comparable reactivity
Uniqueness
5,7-Dihydroxyindoline-2,3-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo oxidative polymerization and form stable pigments makes it valuable in various applications, from biological research to industrial production .
Properties
Molecular Formula |
C8H5NO4 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
5,7-dihydroxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H5NO4/c10-3-1-4-6(5(11)2-3)9-8(13)7(4)12/h1-2,10-11H,(H,9,12,13) |
InChI Key |
FAEIKFZCLFGLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)O)O |
Origin of Product |
United States |
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